molecular formula C17H20N6O B11131070 N-[3-(1H-1,3-benzimidazol-2-yl)propyl]-3-(2-pyrimidinylamino)propanamide

N-[3-(1H-1,3-benzimidazol-2-yl)propyl]-3-(2-pyrimidinylamino)propanamide

Cat. No.: B11131070
M. Wt: 324.4 g/mol
InChI Key: DMHVYZMYGPUSQD-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzimidazol-2-yl)propyl]-3-(2-pyrimidinylamino)propanamide is a complex organic compound that features both benzimidazole and pyrimidine moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzimidazol-2-yl)propyl]-3-(2-pyrimidinylamino)propanamide typically involves multiple steps, starting with the preparation of the benzimidazole and pyrimidine intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrimidine moiety is often prepared via cyclization reactions involving amidines and β-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzimidazol-2-yl)propyl]-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrimidine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzimidazole or pyrimidine compounds.

Scientific Research Applications

N-[3-(1H-1,3-benzimidazol-2-yl)propyl]-3-(2-pyrimidinylamino)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(1H-1,3-benzimidazol-2-yl)propyl]-3-(2-pyrimidinylamino)propanamide exerts its effects involves binding to specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, while the pyrimidine ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-benzimidazol-2-yl)propyl]-3-(2-pyrimidinylamino)propanamide is unique due to its dual benzimidazole and pyrimidine structure, which allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C17H20N6O/c24-16(8-12-21-17-19-10-4-11-20-17)18-9-3-7-15-22-13-5-1-2-6-14(13)23-15/h1-2,4-6,10-11H,3,7-9,12H2,(H,18,24)(H,22,23)(H,19,20,21)

InChI Key

DMHVYZMYGPUSQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

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